molecular formula C11H13N3O3 B1523753 2-{1,4,6-trimethyl-3-oxo-1H,2H,3H-pyrazolo[3,4-b]pyridin-5-yl}acetic acid CAS No. 1258649-79-4

2-{1,4,6-trimethyl-3-oxo-1H,2H,3H-pyrazolo[3,4-b]pyridin-5-yl}acetic acid

Cat. No. B1523753
M. Wt: 235.24 g/mol
InChI Key: NNSXIRLISOWKTL-UHFFFAOYSA-N
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Description

“2-{1,4,6-trimethyl-3-oxo-1H,2H,3H-pyrazolo[3,4-b]pyridin-5-yl}acetic acid” is a chemical compound with the CAS Number: 1258649-79-4 . It has a molecular weight of 235.24 . The IUPAC name for this compound is (1,4,6-trimethyl-3-oxo-2,3-dihydro-1H-pyrazolo[3,4-b]pyridin-5-yl)acetic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H13N3O3/c1-5-7(4-8(15)16)6(2)12-10-9(5)11(17)13-14(10)3/h4H2,1-3H3,(H,13,17)(H,15,16) .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature .

Scientific Research Applications

Catalytic Performance in Chemical Reactions

One application of this compound is in catalytic performance, specifically in the ammoxidation of alcohols to nitriles and the aerobic oxidation of alcohols to aldehydes in water. The compound, as part of the Cu(II)/pypzacac complexes, exhibits excellent catalytic performance in these reactions, with the aqueous solution being easily separated and reused multiple times without significant loss of efficiency (Xie et al., 2014).

Synthesis of Novel Heterocyclic Compounds

Another research application involves the synthesis of novel heterocyclic compounds. A study demonstrated the efficient synthesis of ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products through condensation of pyrazole-5-amine derivatives and activated carbonyl groups, showcasing the versatility of this compound in the preparation of new N-fused heterocycle products (Ghaedi et al., 2015).

Role in Green and Efficient Synthesis Processes

The compound plays a role in green and efficient synthesis processes. For instance, the acetic acid functionalized pyridinium salt, including a variant of the compound, was used as a reusable catalyst for the synthesis of pyranopyrazole derivatives in a green, simple, and efficient method (Moosavi‐Zare et al., 2016).

Creation of ATCUN-Like Copper(II) Binding Sites

The compound also contributes to creating ATCUN-like copper(II) binding sites. By condensing (pyrazol-1-yl)acetic acid with the terminal amino group of a Phe−Gly dipeptide, derivatives were generated, containing ATCUN-like metal ion binding sites, demonstrating its utility in bioinorganic chemistry (Boa et al., 2005).

Corrosion Inhibition in Industrial Applications

The derivatives of this compound have been investigated for their potential as corrosion inhibitors. For example, pyrazoline derivatives showed high inhibition efficiency for mild steel in hydrochloric acid, indicating its application in industrial corrosion inhibition (Lgaz et al., 2020).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with this compound are H315, H319, and H335 . Precautionary measures include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

2-(1,4,6-trimethyl-3-oxo-2H-pyrazolo[3,4-b]pyridin-5-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O3/c1-5-7(4-8(15)16)6(2)12-10-9(5)11(17)13-14(10)3/h4H2,1-3H3,(H,13,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNSXIRLISOWKTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC2=C1C(=O)NN2C)C)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{1,4,6-trimethyl-3-oxo-1H,2H,3H-pyrazolo[3,4-b]pyridin-5-yl}acetic acid

CAS RN

1258649-79-4
Record name 2-{1,4,6-trimethyl-3-oxo-1H,2H,3H-pyrazolo[3,4-b]pyridin-5-yl}acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-{1,4,6-trimethyl-3-oxo-1H,2H,3H-pyrazolo[3,4-b]pyridin-5-yl}acetic acid
Reactant of Route 2
Reactant of Route 2
2-{1,4,6-trimethyl-3-oxo-1H,2H,3H-pyrazolo[3,4-b]pyridin-5-yl}acetic acid
Reactant of Route 3
2-{1,4,6-trimethyl-3-oxo-1H,2H,3H-pyrazolo[3,4-b]pyridin-5-yl}acetic acid
Reactant of Route 4
2-{1,4,6-trimethyl-3-oxo-1H,2H,3H-pyrazolo[3,4-b]pyridin-5-yl}acetic acid
Reactant of Route 5
2-{1,4,6-trimethyl-3-oxo-1H,2H,3H-pyrazolo[3,4-b]pyridin-5-yl}acetic acid
Reactant of Route 6
2-{1,4,6-trimethyl-3-oxo-1H,2H,3H-pyrazolo[3,4-b]pyridin-5-yl}acetic acid

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